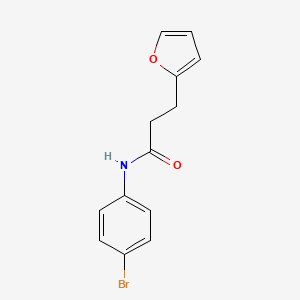
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of an iodine atom, a methoxypropyl group, and a methyl group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide typically involves the iodination of a thiophene derivative followed by the introduction of the methoxypropyl and methyl groups. The reaction conditions often include the use of iodine or iodinating agents, solvents like dichloromethane or acetonitrile, and catalysts such as copper or palladium complexes. The reaction is usually carried out under reflux conditions to ensure complete iodination and substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF, potassium cyanide in DMSO, organometallic reagents in anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Azides, nitriles, organometallic derivatives.
Wissenschaftliche Forschungsanwendungen
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various thiophene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors. It is also used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The presence of the iodine atom and the methoxypropyl group enhances its binding affinity and specificity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
Uniqueness
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide is unique due to its specific structural features, including the thiophene ring, iodine atom, and methoxypropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C10H14INO2S |
|---|---|
Molekulargewicht |
339.20 g/mol |
IUPAC-Name |
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C10H14INO2S/c1-12(4-3-5-14-2)10(13)8-6-9(11)15-7-8/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
FJPDHHULDGCGSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCOC)C(=O)C1=CSC(=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


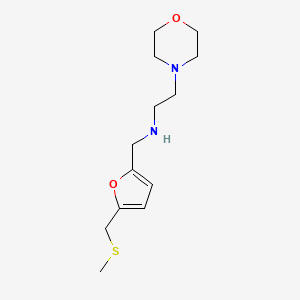
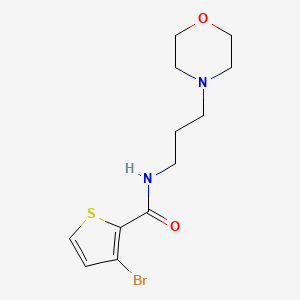


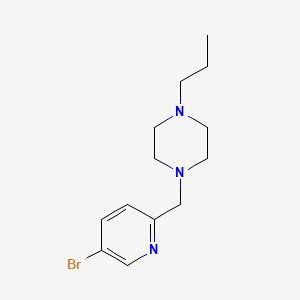


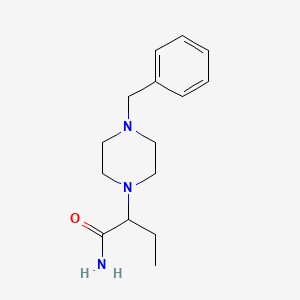
![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)
